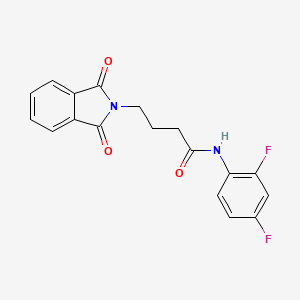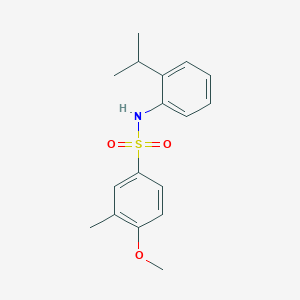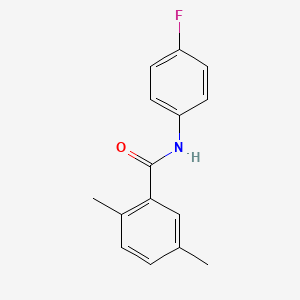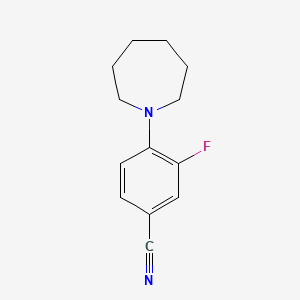![molecular formula C20H18O4 B5777074 2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5777074.png)
2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one, also known as flavokawain B, is a naturally occurring chalcone found in the roots of the kava plant (Piper methysticum). Flavokawain B has been studied extensively for its potential use as a therapeutic agent due to its various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
作用机制
The mechanism of action of 2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one B is complex and involves multiple pathways. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the extrinsic pathway. Flavokawain B also targets various signaling pathways, including the PI3K/Akt and NF-κB pathways, to inhibit the growth and metastasis of cancer cells. Additionally, this compound B inhibits the production of pro-inflammatory cytokines and chemokines by blocking the activation of NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects
Flavokawain B has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-microbial properties. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines and chemokines. Flavokawain B also inhibits the growth of various bacterial and fungal strains.
实验室实验的优点和局限性
One advantage of using 2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one B in lab experiments is its natural origin, which reduces the risk of toxicity and side effects. Flavokawain B also has a broad range of biological activities, making it a versatile compound for studying various diseases. However, one limitation of using this compound B is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
For 2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one B include:
1. Development of novel this compound B analogs with improved pharmacokinetic properties and higher potency.
2. Investigation of the synergistic effects of this compound B with other anti-cancer agents.
3. Evaluation of the safety and efficacy of this compound B in clinical trials.
4. Study of the mechanism of action of this compound B in various diseases, including cancer, inflammation, and infection.
Conclusion
In conclusion, this compound B is a natural chalcone with various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Flavokawain B has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent. Further research is needed to determine the safety and efficacy of this compound B in clinical trials and to study its mechanism of action in various diseases.
合成方法
Flavokawain B can be synthesized from the root extract of the kava plant using various methods, including column chromatography, high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography (TLC). The purity and yield of 2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one B can be optimized by adjusting the solvent system and column conditions.
科学研究应用
Flavokawain B has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and colon cancer cells. Flavokawain B also inhibits the growth and metastasis of cancer cells by targeting various signaling pathways, including the PI3K/Akt and NF-κB pathways.
Flavokawain B has also been studied for its anti-inflammatory and anti-microbial properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the growth of various bacterial and fungal strains.
属性
IUPAC Name |
2-methyl-7-(2-methylprop-2-enoxy)-3-phenoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-13(2)12-22-16-9-10-17-18(11-16)23-14(3)20(19(17)21)24-15-7-5-4-6-8-15/h4-11H,1,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSNMLUQSXAFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

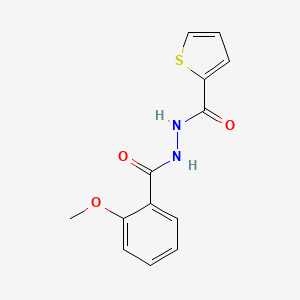
![ethyl 4-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5776992.png)
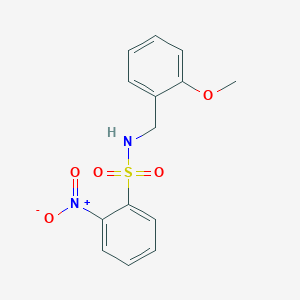
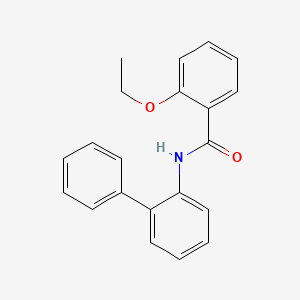
![diethyl [hydroxy(3-nitrophenyl)methyl]phosphonate](/img/structure/B5777023.png)
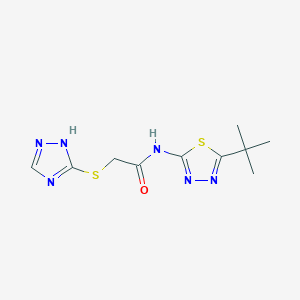
![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)pyrimidine](/img/structure/B5777041.png)
![2-({[1-(2,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777047.png)
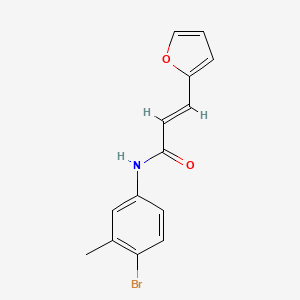
![2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5777069.png)
